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Compound of Interest

Compound Name: Bozitinib

Cat. No.: B2946291 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of bozitinib and

capmatinib (INC280) in Non-Small Cell Lung Cancer (NSCLC) Patient-Derived Xenograft

(PDX) models. The data presented is based on available preclinical research to inform

researchers and drug development professionals.

At a Glance: Efficacy in a MET-Amplified NSCLC
PDX Model
A direct comparison of bozitinib and capmatinib in the LU1901 NSCLC PDX model, which is

characterized by MET and EGFR amplification, demonstrated a notable difference in anti-tumor

activity. At the same daily dose of 10 mg/kg, bozitinib exhibited stronger tumor growth

inhibition than capmatinib.

Drug Dose Dosing Schedule T/C Ratio (%)*

Bozitinib 10 mg/kg Once Daily (QD) 2%[1]

Capmatinib 10 mg/kg Once Daily (QD) 22%[1]

*T/C Ratio (Treatment/Control) is a measure of anti-tumor efficacy, where a lower percentage

indicates greater tumor growth inhibition.
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Mechanism of Action: Targeting the c-MET Signaling
Pathway
Both bozitinib and capmatinib are potent and selective inhibitors of the c-MET receptor

tyrosine kinase.[2][3] Aberrant activation of the c-MET pathway, through mechanisms such as

gene amplification or mutation (e.g., MET exon 14 skipping), is a known oncogenic driver in a

subset of NSCLCs.[4] Inhibition of c-MET blocks downstream signaling cascades, including the

PI3K/AKT, RAS/MAPK, and JAK/STAT pathways, thereby impeding tumor cell proliferation,

survival, and migration.[4][5]
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Figure 1: Simplified c-MET Signaling Pathway and Inhibition by Bozitinib and Capmatinib.

Experimental Protocols
The following sections detail the methodologies for the key comparative experiment in the

LU1901 NSCLC PDX model.

NSCLC Patient-Derived Xenograft (PDX) Model: LU1901
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Model: LU1901[1]

Histology: Large cell anaplastic carcinoma

Key Genetic Alterations: MET amplified, EGFR amplified

Source: Crown Bioscience[1]

Animal Model and Tumor Implantation
Animal Strain: BALB/c nude mice were used as the host for the LU1901 PDX model.

Tumor Implantation: Patient-derived tumor fragments are subcutaneously implanted into the

flank of the mice.[6]

Tumor Growth Monitoring: Tumor volumes are typically monitored twice weekly using caliper

measurements.[7] The tumor volume is calculated using the formula: (length x width^2)/2.

Dosing and Administration
Drug Preparation: Bozitinib and capmatinib were formulated for oral administration.

Dosing Regimen:

Bozitinib: 1, 3, and 10 mg/kg administered once daily (QD) via intragastric gavage for 21

consecutive days.[1]

Capmatinib: 1, 3, and 10 mg/kg administered once daily (QD) and a separate group at 10

mg/kg twice daily (BID) via intragastric gavage for 21 consecutive days.[1]

Control Groups: A vehicle control group was included in the study.[1]

Group Size: Each treatment and control group consisted of 8 mice.[1]

Endpoint Analysis
Primary Endpoint: The primary efficacy endpoint was the Tumor Growth Inhibition (TGI),

expressed as the T/C ratio (%).
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T/C Ratio Calculation: T/C (%) = (Median tumor volume of the treated group / Median tumor

volume of the control group) x 100.

Evaluation Timepoint: The final tumor volume was evaluated on day 21 of the study.[1]
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Figure 2: Experimental Workflow for the Comparative Efficacy Study.
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Summary
The available preclinical data from the LU1901 NSCLC PDX model suggests that bozitinib
demonstrates superior anti-tumor efficacy compared to capmatinib at the same once-daily dose

of 10 mg/kg. Both agents act as selective c-MET inhibitors, targeting a key oncogenic pathway

in a subset of NSCLC. The experimental design of the comparative study provides a solid

foundation for these findings. Further research, including studies in additional PDX models with

different genetic backgrounds and MET alterations, would be beneficial to build a more

comprehensive understanding of the comparative efficacy of these two agents.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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